molecular formula C13H17NO2 B13877155 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Cat. No.: B13877155
M. Wt: 219.28 g/mol
InChI Key: UDZCRPXPHSUJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a hydroxyethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which is reacted with 2-bromopyridine under basic conditions to form 4-pyridin-2-ylcyclohexan-1-one.

    Hydroxyethylation: The intermediate 4-pyridin-2-ylcyclohexan-1-one is then subjected to hydroxyethylation using ethylene oxide in the presence of a base such as sodium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 4-(2-Carboxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

    Reduction: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Similar structure but with a phenol ring instead of a pyridinyl group.

    4-(2-Hydroxyethyl)-1,2-benzenediol: Contains a benzenediol ring, offering different chemical properties.

Uniqueness

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is unique due to the combination of its cyclohexanone ring, hydroxyethyl group, and pyridinyl group. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H17NO2/c15-10-8-13(6-4-11(16)5-7-13)12-3-1-2-9-14-12/h1-3,9,15H,4-8,10H2

InChI Key

UDZCRPXPHSUJIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CCO)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.